O-Flutamide, the ortho-nitro substituted isomer of the anti-androgen drug Flutamide, serves primarily as a chemical entity for analytical chemistry and pharmacological research. Its primary role in scientific research is to understand its potential as an impurity in Flutamide synthesis and its distinct properties compared to Flutamide. []
O-Flutamide is synthesized from benzotrifluoride and is classified under the category of antiandrogens. It is recognized for its role in hormone-sensitive cancers, particularly in cases where androgen receptor signaling is implicated. The compound has been studied extensively for its pharmacological properties and therapeutic applications in oncology.
The synthesis of O-Flutamide can be achieved through several chemical pathways, with one notable method involving the nitration of benzotrifluoride followed by further chemical modifications. A common synthetic route includes:
This method has been reported to yield high quantities of the compound efficiently, making it economically favorable for pharmaceutical applications .
O-Flutamide has a specific molecular structure characterized by its chemical formula . The compound features a trifluoromethyl group attached to a benzene ring, which plays a crucial role in its biological activity. The molecular structure can be represented as follows:
The structural characteristics contribute significantly to its binding affinity to androgen receptors, enhancing its effectiveness as an antiandrogen agent.
O-Flutamide participates in various chemical reactions that are essential for its synthesis and application:
These reactions are crucial for modifying the functional groups on the benzene ring, which ultimately influence the pharmacological activity of O-Flutamide .
O-Flutamide exerts its therapeutic effects primarily through competitive inhibition of androgen receptors. By binding to these receptors, it prevents natural androgens, such as testosterone and dihydrotestosterone, from exerting their effects on target tissues. This mechanism leads to:
The pharmacodynamics involve a complex interplay between receptor binding affinity and downstream signaling pathways that culminate in reduced tumor growth .
O-Flutamide exhibits several notable physical and chemical properties:
These properties are critical for formulation development and ensuring the stability of pharmaceutical preparations containing O-Flutamide .
O-Flutamide is primarily used in clinical settings for:
The compound's ability to modulate hormone activity makes it a valuable tool in both therapeutic contexts and scientific research focused on endocrine-related disorders .
The discovery of O-Flutamide emerged from unexpected pharmacological observations during antibiotic research in 1967. Scientists at Schering-Plough initially investigated its antibacterial properties before recognizing its potent antiandrogenic effects in preclinical models. This serendipitous finding redirected development toward endocrine applications, culminating in clinical trials starting in 1971. After extensive evaluation, Germany approved flutamide in 1983, followed by United States Food and Drug Administration (FDA) approval in 1989 under the brand name Eulexin. This 22-year journey from discovery to clinical implementation established the first nonsteroidal antiandrogen available for therapeutic use [1] [3] [4].
O-Flutamide's introduction created a new drug class that fundamentally changed prostate cancer management. Prior antiandrogens like cyproterone acetate exhibited steroidal properties with associated glucocorticoid and progestogenic effects, while flutamide offered targeted receptor blockade without hormonal side effects. Its mechanism enabled combination approaches with gonadotropin-releasing hormone (GnRH) analogs, establishing the concept of combined androgen blockade for advanced prostate cancer. This therapeutic strategy demonstrated that dual suppression of testicular and adrenal androgens could improve outcomes compared to monotherapy approaches [1] [4].
Table 1: Historical Milestones in O-Flutamide Development
Year | Development Milestone | Significance |
---|---|---|
1967 | Initial synthesis by Schering-Plough | Originally investigated as antibiotic compound |
1971 | Commencement of clinical trials | First human evaluation of antiandrogen properties |
1983 | Regulatory approval in Germany | First market authorization worldwide |
1989 | FDA approval in United States | Entry into major pharmaceutical market |
1995 | Introduction of bicalutamide | Emergence of second-generation alternatives with improved safety |
The pharmaceutical landscape evolved rapidly following O-Flutamide's introduction. Second-generation antiandrogens (bicalutamide, nilutamide) emerged in 1989 and 1995 respectively, offering improved pharmacokinetic profiles with once-daily dosing and reduced hepatotoxicity. These successors retained the core arylpropanamide structure of flutamide while introducing strategic modifications to enhance receptor binding affinity and metabolic stability. Despite being largely superseded clinically, O-Flutamide remains a vital reference compound in endocrine pharmacology and a structural template for novel antiandrogen development [4] [9].
O-Flutamide (C₁₁H₁₁F₃N₂O₃) features a distinctive pharmacophore centered on three critical functional groups: a nitroaromatic system, trifluoromethyl moiety, and hydrophobic alkyl side chain. X-ray crystallography reveals a planar configuration that optimizes interaction with the androgen receptor ligand-binding domain (AR-LBD). The molecule's structural specificity derives from its substituted anilide core, where the trifluoromethyl group (-CF₃) at the meta position and nitro group (-NO₂) at the para position create electronic asymmetry essential for high-affinity receptor binding [8] [10].
Table 2: Structural Features and Functional Significance of O-Flutamide
Structural Element | Chemical Properties | Functional Role |
---|---|---|
Nitro group (-NO₂) | Strong electron-withdrawing group | Enhances binding affinity through polar interactions with AR-LBD |
Trifluoromethyl group (-CF₃) | Hydrophobic with moderate electronegativity | Provides steric bulk and selective binding to AR subtype |
Isobutyryl linker | Flexible alkyl chain | Positions aromatic system optimally within binding pocket |
Secondary amide | Hydrogen bond donor/acceptor | Facilitates interaction with Asn705 and Gln711 residues |
The molecule exhibits precise stereoelectronic properties that govern its receptor interaction. Quantum mechanical modeling demonstrates that the trifluoromethyl group's hydrophobicity and moderate electronegativity (Pauling electronegativity = 3.98) enable favorable van der Waals interactions with the AR-LBD hydrophobic pocket. Meanwhile, the nitro group forms critical hydrogen bonds with Asn705 and Gln711 residues in the binding cleft. These interactions collectively enable a binding affinity (Kd ≈ 55 nM) approximately five-fold greater than testosterone's intrinsic affinity, allowing effective competitive inhibition [8] [10].
Metabolic activation converts O-Flutamide to hydroxyflutamide (2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide), its therapeutically active metabolite. Cytochrome P450 enzymes (predominantly CYP1A2 and CYP3A4) mediate this oxidation, producing a compound with 20-fold greater AR binding affinity than the parent molecule. The hydroxyl group introduced during metabolism enhances hydrogen bonding with Thr877 in the AR-LBD, explaining the metabolite's superior antagonistic activity. This prodrug-to-active-metabolite transformation represents a key pharmacological consideration in understanding the compound's mechanism [1] [4] [8].
O-Flutamide functions as a competitive antagonist at the androgen receptor ligand-binding domain (AR-LBD), directly competing with endogenous ligands testosterone and dihydrotestosterone (DHT). Biochemical studies demonstrate that hydroxyflutamide, the active metabolite, binds AR with an inhibition constant (Ki) of 4.8 nM, effectively displacing DHT (Ki = 0.5 nM) through mass action principles. This binding prevents the conformational changes required for receptor activation, specifically inhibiting the dissociation of heat shock proteins (HSP70/HSP90) that precedes AR dimerization and nuclear translocation [1] [8].
The compound exhibits selective action against genomic AR signaling pathways without affecting non-genomic androgen actions. Transcriptomic analyses reveal that hydroxyflutamide-bound AR fails to recruit coregulators such as SRC-1 and ARA70, resulting in ineffective binding to androgen response elements (AREs) in target gene promoters. This specifically downregulates expression of prostate-specific antigen (PSA), kallikrein-related peptidase 2 (KLK2), and transmembrane protease serine 2 (TMPRSS2) – genes critical for prostate cancer proliferation and survival [1] [6] [8].
Table 3: Androgen Receptor Binding Kinetics of Flutamide Metabolites
Parameter | O-Flutamide (Parent) | Hydroxyflutamide (Metabolite) |
---|---|---|
Binding Affinity (Kd) | 410 nM | 20 nM |
Half-life (Plasma) | 5-6 hours | 8-10 hours |
Protein Binding | 94-96% | 92-94% |
Primary Elimination Route | Renal (>90%) | Renal (>90%) |
CYP450 Metabolism | CYP1A2, CYP3A4 | Glucuronidation |
O-Flutamide's mechanism extends beyond simple receptor blockade to include disruption of critical protein-protein interactions in AR signaling. In prostate cancer models, hydroxyflutamide inhibits FOXA1-mediated chromatin remodeling – a process essential for AR access to target genes. Chromatin immunoprecipitation sequencing (ChIP-seq) demonstrates 70% reduction in AR-FOXA1 co-localization at enhancer regions of androgen-responsive genes, effectively suppressing their transcription. This interference provides an additional layer of pathway inhibition beyond direct ligand competition [6].
The compound's action triggers compensatory endocrine feedback mechanisms. Plasma testosterone levels increase 5-10 fold during therapy due to disrupted negative feedback in the hypothalamic-pituitary-gonadal axis. This paradoxical rise necessitates combination therapy with GnRH analogs to achieve complete androgen suppression. The compensatory surge provides clinical validation of effective AR pathway blockade while demonstrating the system's adaptability to single-agent intervention [1] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7